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Compound of Interest

Compound Name: 2,6-Dichloroaniline

Cat. No.: B118687

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-
dichloroaniline, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data presented herein are essential for the comprehensive characterization and quality
control of this compound.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for 2,6-
dichloroaniline. The quantitative data is summarized in structured tables for ease of reference
and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,6-dichloroaniline. The
symmetry of the molecule is reflected in the simplicity of its NMR spectra.

IH NMR Data

The proton NMR spectrum of 2,6-dichloroaniline typically shows two signals corresponding to
the aromatic protons and the amine protons. The chemical shifts can vary slightly depending on
the solvent used.
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Chemical Shift (d) in o Coupling Constant
Proton Multiplicity
CDCls (ppm) (J) (Hz)
H-3, H-5 7.15 d 8.1
H-4 6.64 t 8.1
-NH:z 4.4 (broad s) s

Table 1. TH NMR spectroscopic data for 2,6-dichloroaniline.
13C NMR Data

The proton-decoupled **C NMR spectrum of 2,6-dichloroaniline in CDCIs displays four distinct
signals, consistent with the molecule's symmetry.

Carbon Chemical Shift (8) in CDCls (ppm)
C-1 142.0
C-2,C-6 120.3
C-3,C-5 128.8
C-4 118.9

Table 2. 13C NMR spectroscopic data for 2,6-dichloroaniline.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dichloroaniline reveals characteristic absorption bands corresponding
to the vibrational modes of its functional groups.
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Wavenumber (cm~?) Vibrational Mode Intensity

N-H stretch (asymmetric and

3480, 3390 _ Medium
symmetric)

3070 Aromatic C-H stretch Medium

1620 N-H bend Strong

1570, 1450 Aromatic C=C stretch Strong

770 C-Cl stretch Strong
Aromatic C-H out-of-plane

740 Strong
bend

Table 3. Key IR absorption bands for 2,6-dichloroaniline.

Mass Spectrometry (MS)

The mass spectrum of 2,6-dichloroaniline provides information about its molecular weight and
fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic
pattern for the molecular ion and chlorine-containing fragments.

m/z Relative Intensity (%) Assignment

161, 163, 165 100, 64, 10 [M]*, [M+2]*, [M+4]*
126, 128 13, 4 [M-CIJ*

90 41 [M-2CI]*

63 29 [CsHs]*

Table 4. Mass spectrometry fragmentation data for 2,6-dichloroaniline.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2,6-
dichloroaniline.
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NMR Spectroscopy

A solution of 2,6-dichloroaniline (approximately 10-20 mg) is prepared in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or
higher field NMR spectrometer. The *H NMR spectrum is typically acquired with 16-32 scans,
and the 3C NMR spectrum with 1024 or more scans. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

For solid samples, a small amount of 2,6-dichloroaniline is finely ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample
directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder or clean ATR crystal is recorded and
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 2,6-dichloroaniline in a volatile organic solvent (e.g., dichloromethane,
methanol) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-
5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 80 °C) to
a final temperature (e.g., 240 °C) to ensure good separation. The eluting compounds are
introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The
mass spectrum is scanned over a range of m/z 50-300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,6-dichloroaniline.
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Caption: General workflow for the spectroscopic analysis of 2,6-dichloroaniline.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloroaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118687#spectroscopic-data-of-2-6-dichloroaniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b118687?utm_src=pdf-body-img
https://www.benchchem.com/product/b118687?utm_src=pdf-body
https://www.benchchem.com/product/b118687#spectroscopic-data-of-2-6-dichloroaniline-nmr-ir-ms
https://www.benchchem.com/product/b118687#spectroscopic-data-of-2-6-dichloroaniline-nmr-ir-ms
https://www.benchchem.com/product/b118687#spectroscopic-data-of-2-6-dichloroaniline-nmr-ir-ms
https://www.benchchem.com/product/b118687#spectroscopic-data-of-2-6-dichloroaniline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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